Pyrazolo[1,5-a]pyridin-2-ol

Catalog No.
S786011
CAS No.
59942-87-9
M.F
C7H6N2O
M. Wt
134.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrazolo[1,5-a]pyridin-2-ol

Address the limitations of standard carboxylates in drug discovery. Pyrazolopyridin-2-ol mimics carboxylates with improved cellular permeability and intrinsic fluorescence, eliminating bulky fluorophores. - pKa ~5.39 mimics physiological deprotonation for target engagement. - Lactim-lactam tautomerism enables divergent O/N-functionalization for library synthesis. - Demonstrated superior potency in hDHODH inhibitor development. Streamlined single-precursor supply.

CAS Number

59942-87-9

Product Name

Pyrazolo[1,5-a]pyridin-2-ol

IUPAC Name

1H-pyrazolo[1,5-a]pyridin-2-one

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

InChI

InChI=1S/C7H6N2O/c10-7-5-6-3-1-2-4-9(6)8-7/h1-5H,(H,8,10)

InChI Key

WZCJFNVSGQSWLF-UHFFFAOYSA-N

SMILES

C1=CC2=CC(=O)NN2C=C1

Canonical SMILES

C1=CC2=CC(=O)NN2C=C1

Synonyms

Pyrazolo[1,5-a]pyridine-2-ol, 2-Hydroxypyrazolo[1,5-a]pyridine, Pyrazolo[1,5-a]pyridin-2(1H)-one, 1H-Pyrazolo[1,5-a]pyridin-2-one, 2-Oxo-2H-pyrazolo[1,5-a]pyridine

Purity

≥98%

Package Size

1 g, 5 g, 10 g

Pyrazolo[1,5-a]pyridin-2-ol (CAS 59942-87-9) is a highly versatile bicyclic heteroaromatic building block that predominantly exists in equilibrium with its tautomer, pyrazolo[1,5-a]pyridin-2(1H)-one. In medicinal chemistry and advanced materials synthesis, it is primarily procured as a bioisostere for carboxylic acids due to its acidic hydroxyl group (pKa ~5.39), which closely mimics carboxylate deprotonation at physiological pH [1]. Beyond its isosteric utility, the fused 10-π-electron system imparts intrinsic fluorescence and tunable lipophilicity, making it a highly sought-after precursor for developing trackable bioactive ligands, potent kinase/enzyme inhibitors, and complex functionalized indolizine-like arrays [2].

Research Fit

Validated carboxylic acid bioisostere – reported to mimic carboxylate interactions in hDHODH while altering cellular differentiation endpoint context.
Intrinsic fluorescence – enables label‑free probe design without external fluorophores; reported quantum yield suitable for imaging studies.
Research‑grade scaffold – commercially available at 95–98% purity; supports structure‑based optimization and SAR exploration.

Procuring a standard benzoic acid or a non-hydroxylated pyrazolo[1,5-a]pyridine as a generic substitute fundamentally compromises both the physicochemical and analytical advantages of this specific scaffold. Standard carboxylic acids often suffer from poor cellular permeability and lack intrinsic fluorescence, requiring the attachment of bulky fluorophores that disrupt target binding [1]. Conversely, non-hydroxylated pyrazolopyridines lack the critical acidic proton (pKa ~5) necessary for carboxylate mimicry and fail to provide the lactim-lactam tautomerism required for divergent O- versus N-functionalization during downstream synthesis [2]. Consequently, substitution leads to either a loss of target affinity or the inability to perform selective late-stage modifications.

Substitution Risk

This scaffold
Pyrazolo[1,5‑a]pyridin‑2‑ol core
Unique tautomeric equilibrium, pKa ~10.1, intrinsic fluorescence, bioisosteric carboxylate mimicry.
Analog risk
Carboxylic acid / indazole / tetrazolo analogs
May retain enzymatic potency but differentiation endpoint context and fluorescence properties may not transfer; ionization profile differs markedly.
Brequinar risk
Brequinar (carboxylic acid lead)
Reported comparable hDHODH IC50, but cellular differentiation endpoint and cytotoxicity profile may differ; scaffold replacement may shift model‑response context.

Cellular Efficacy and Permeability via Carboxylate Bioisosterism

When utilized as a carboxylic acid bioisostere in the synthesis of human dihydroorotate dehydrogenase (hDHODH) inhibitors, the pyrazolo[1,5-a]pyridin-2-ol scaffold demonstrates significantly enhanced cellular efficacy compared to traditional carboxylate-bearing benchmarks. In direct comparative assays, a derivative based on this scaffold (MEDS433) achieved an EC50 of 32.8 nM in THP1 cell lines, outperforming the clinical benchmark brequinar (EC50 = 265 nM) by approximately an order of magnitude, despite both exhibiting comparable enzymatic IC50 values (~1.2–1.8 nM) [1]. This enhancement is attributed to the optimized lipophilicity-polarity balance provided by the pyrazolo[1,5-a]pyridin-2-ol core.

Evidence DimensionCellular efficacy (EC50 in THP1 cells)
Target Compound Data32.8 nM (Pyrazolo[1,5-a]pyridin-2-ol derivative MEDS433)
Comparator Or Baseline265 nM (Brequinar, standard carboxylate benchmark)
Quantified Difference~8-fold improvement in cellular EC50
ConditionsTHP1 acute myeloid leukemia cell line assay

Validates the procurement of this scaffold to overcome the poor membrane permeability traditionally associated with standard carboxylic acid groups in drug design.

hDHODH & differentiation vs. brequinar
Head‑to‑head
Enzymatic IC50 comparable (1.2 vs 1.8 nM)
Differentiation EC50 6.3‑fold difference (39.7 vs 248.6 nM)
Cytotoxicity on Jurkat cells: EC30 60 vs 48 µM
Reported differentiation endpoint context; bioisostere may improve cell‑model response profile without loss of target engagement.
THP‑1 and Jurkat cell lines; 72‑h treatment; CD14/Annexin V readouts.

Intrinsic Fluorescence for 'Fluostere' Probe Development

Pyrazolo[1,5-a]pyridin-2-ol serves as an 'acidic fluostere' (fluorescent isostere), providing intrinsic emission properties without the need for appending large, sterically demanding fluorophores that typically disrupt ligand-receptor interactions. Physicochemical profiling confirms the scaffold maintains a biologically relevant pKa of 5.39 while offering tunable emission profiles through simple functionalization at the 3-position[1]. Compared to non-fluorescent standard bioisosteres, this allows for direct in vitro and in vivo imaging of the resulting active pharmaceutical ingredients without altering their molecular footprint.

Evidence DimensionIntrinsic fluorescence combined with acidity
Target Compound DatapKa = 5.39 with intrinsic 10-π-electron fluorescence
Comparator Or BaselineStandard bioisosteres (e.g., tetrazole) lacking intrinsic fluorescence
Quantified DifferenceEnables direct fluorescence tracking without >300 Da mass addition of standard fluorophores
ConditionsPhysiological pH (7.4) aqueous environments

Essential for chemical biologists procuring precursors for theranostic agents or trackable small-molecule inhibitors where maintaining a low molecular weight is critical.

Lipophilicity & permeability
Head‑to‑head
ΔLogD7.4 +0.52 vs. brequinar
Elevated LogD within reported permeability window; solubility remains comparable. May support passive membrane diffusion context.
Shake‑flask, pH 7.4, 25 °C; PBS solubility 229 µM.

Regioselective Functionalization via Lactim-Lactam Tautomerism

The procurement of Pyrazolo[1,5-a]pyridin-2-ol offers distinct processability advantages due to its lactim-lactam equilibrium (pyrazolo[1,5-a]pyridin-2-ol ⇌ pyrazolo[1,5-a]pyridin-2(1H)-one). This tautomerism enables divergent synthetic pathways that are impossible with non-hydroxylated analogs. Under specific basic conditions (e.g., K2CO3/DMF), the scaffold can be selectively O-alkylated to yield 2-alkoxypyrazolo[1,5-a]pyridines, whereas alternative conditions or coupling reagents can drive N-functionalization [1]. This dual reactivity profile provides synthetic chemists with a highly versatile handle for library generation, significantly reducing the number of synthetic steps compared to building libraries from distinct pre-functionalized starting materials.

Evidence DimensionDivergent functionalization pathways
Target Compound DataDual O- and N-alkylation/arylation handles via tautomerism
Comparator Or BaselineNon-hydroxylated pyrazolo[1,5-a]pyridines (single functionalization trajectory)
Quantified DifferenceEliminates the need for separate starting materials for O- vs N-linked library synthesis
ConditionsStandard basic alkylation (e.g., K2CO3 in DMF)

Reduces procurement complexity and supply chain costs by allowing a single versatile building block to serve as the precursor for multiple divergent structural libraries.

Intrinsic fluorescence
Reported
Quantum yield 0.21; Stokes shift 7567 cm⁻¹
vs. carboxylic acid isosteres (QY <0.01, non‑fluorescent)
Enables label‑free fluorescent ligand design; preserves target affinity while supporting imaging endpoint monitoring.
In acetonitrile; λabs 310 nm, λem 405 nm.
Ionization profile
Class‑level
Predicted pKa 10.08 ± 0.20
Carboxylic acid pKa ~4.3
Predominantly neutral at physiological pH; reported to reduce charge‑mediated off‑target interactions in model systems.
ACD/Labs prediction; neutral fraction >99.6% at pH 7.4.
Co‑crystal structure
Supporting evidence
hDHODH complex, 1.58 Å resolution (PDB 6FMD)
Ion bridge with Arg136, H‑bond to Gln47
High‑resolution binding mode confirms bioisosteric mimicry; supports structure‑guided optimization workflows.
Synchrotron data; molecular replacement.

Synthesis of Next-Generation Antiviral and Oncology Therapeutics

Leveraging its proven superiority over standard carboxylates in cellular permeability (as demonstrated in hDHODH inhibitor development), this compound is the optimal starting material for synthesizing bioavailable inhibitors targeting metabolic reprogramming in cancer and broad-spectrum viral replication [1].

Development of Low-Molecular-Weight Fluorescent Probes

Due to its unique 'fluostere' properties, the scaffold is highly recommended for creating inherently fluorescent ligands for receptor mapping and cellular imaging, avoiding the severe steric penalties associated with traditional bulky fluorophore conjugation [2].

Divergent Library Generation in High-Throughput Medicinal Chemistry

The predictable lactim-lactam tautomerism allows process and discovery chemists to use this single precursor to synthesize diverse libraries of both O-linked and N-linked pyrazolopyridine derivatives, streamlining procurement and synthesis workflows [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
AML differentiation studies
hDHODH inhibitory profile; differentiation endpoint response
Confirm differentiation endpoint context in target AML cell models; compare to brequinar reference
Fluorescent ligand design
Intrinsic fluorescence (QY, Stokes shift) without external fluorophore
Assess quantum yield and imaging compatibility in desired buffer/cell system
Kinase / receptor bioisostere replacement
Carboxylic acid mimic with higher pKa and neutral fraction at pH 7.4
Evaluate target affinity retention; monitor permeability and phospholipidosis‑related endpoints
Structure‑based drug design
High‑resolution co‑crystal structure (PDB 6FMD, 1.58 Å)
Use validated binding mode for rational scaffold decoration and in silico modeling

XLogP3

0.8

Wikipedia

Pyrazolo[1,5-a]pyridin-2(1H)-one

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